molecular formula C15H18N2O4S B11487241 4,6-dimethyl-8-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one

4,6-dimethyl-8-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one

Cat. No.: B11487241
M. Wt: 322.4 g/mol
InChI Key: LIZLVLBJNYYYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-8-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-8-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Morpholine substitution: The morpholine group can be attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-8-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogenating agents, nucleophiles, and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-8-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonyl and morpholine groups can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Sulfonylquinolines: Compounds with similar sulfonyl groups attached to the quinoline ring.

Uniqueness

4,6-Dimethyl-8-(morpholin-4-ylsulfonyl)quinolin-2(1H)-one is unique due to the presence of both the sulfonyl and morpholine groups, which can impart distinct chemical and biological properties. These structural features may enhance its solubility, stability, and interaction with biological targets compared to other quinoline derivatives.

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

4,6-dimethyl-8-morpholin-4-ylsulfonyl-1H-quinolin-2-one

InChI

InChI=1S/C15H18N2O4S/c1-10-7-12-11(2)9-14(18)16-15(12)13(8-10)22(19,20)17-3-5-21-6-4-17/h7-9H,3-6H2,1-2H3,(H,16,18)

InChI Key

LIZLVLBJNYYYKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)N3CCOCC3)NC(=O)C=C2C

Origin of Product

United States

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